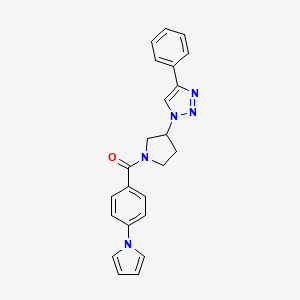
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a triazole ring, and a pyrrolidine ring . The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The pyrrole and phenyl groups are aromatic, which means they have a cyclic, planar structure with a ring of pi electrons. The triazole group is a five-membered ring containing three nitrogen atoms, and the pyrrolidine group is a five-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The compound’s chemical reactivity is likely to be influenced by its functional groups. For example, the pyrrole and phenyl groups may undergo electrophilic aromatic substitution reactions, while the triazole group may participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
(Huang et al., 2021) reported the synthesis of boric acid ester intermediates with benzene rings, which includes compounds similar to the one inquired. Through a three-step substitution reaction, the structures of these compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures were further validated using density functional theory (DFT) and compared with X-ray diffraction values, revealing physicochemical properties and molecular electrostatic potential.
Antimicrobial Activity
Compounds with structural resemblance have been synthesized and evaluated for antimicrobial activity. (Kumar et al., 2012) synthesized a series of compounds showing significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of methoxy groups in these compounds was associated with higher antimicrobial efficacy.
Synthetic Methodologies
A novel one-pot synthetic procedure for similar pyrrole derivatives was developed by (Kaur & Kumar, 2018), demonstrating an economical and high-yield approach. This method involved acetophenone and trimethylacetaldehyde, showcasing the versatility in synthesizing pyrrole derivatives.
Discovery and Clinical Candidate Development
A single pot dipolar cycloaddition reaction was utilized to develop P2X7 antagonists, containing similar structural motifs, for the treatment of mood disorders. (Chrovian et al., 2018) found that these compounds exhibited robust receptor occupancy at low doses, with one compound advancing into phase I clinical trials to assess safety and tolerability.
Corrosion Inhibition
Triazole derivatives, structurally akin to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic medium by (Ma et al., 2017). The study showed that these derivatives could adsorb on the mild steel surface, enhancing corrosion protection efficiency.
Optical Properties and Material Applications
Research into the optical properties of related compounds, such as those synthesized by (Volpi et al., 2017), revealed absorption and fluorescence spectra with remarkable Stokes' shift range. This paves the way for their use in creating luminescent materials for various applications.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities . They have been reported to interact with various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
The mode of action of this compound is likely related to the presence of the 1,2,3-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially resulting in therapeutic effects.
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety may influence these properties, as this group is known to enhance the bioavailability of many drugs .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a range of effects, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
Propriétés
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(19-8-10-20(11-9-19)26-13-4-5-14-26)27-15-12-21(16-27)28-17-22(24-25-28)18-6-2-1-3-7-18/h1-11,13-14,17,21H,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKAVJGNFCZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


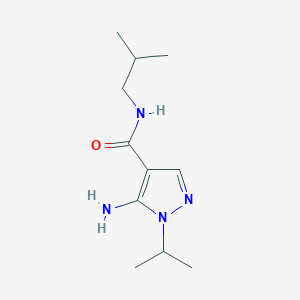
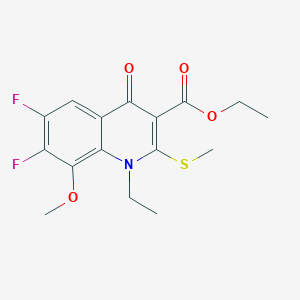

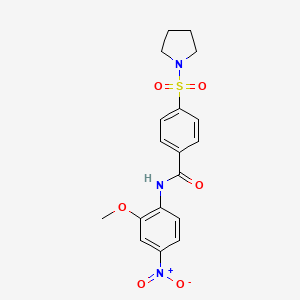


![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)
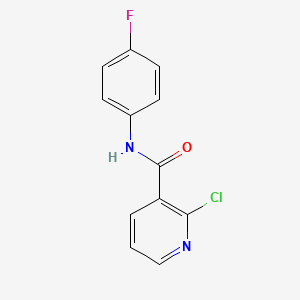
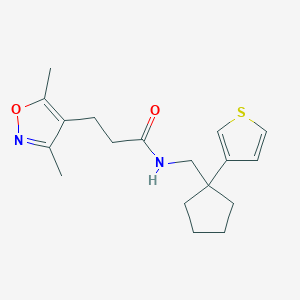
![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)